2-Ethyl-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and an amine group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with ethylboronic acid to yield the desired product . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsroom temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; conditionsbase (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-4-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
2-Ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:
2-Methyl-4-ethylpyridin-3-amine: Similar structure but with different positioning of the ethyl and methyl groups.
2-Ethyl-5-methylpyridin-3-amine: Similar structure but with the methyl group at the fifth position instead of the fourth.
2-Ethyl-4-methylpyridine: Lacks the amine group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-ethyl-4-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYHDZPLKSVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.